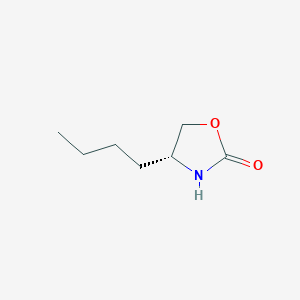
4,4'-Bis(hexyloxy)biphenyl
Overview
Description
4,4’-Bis(hexyloxy)biphenyl is an organic compound with the molecular formula C24H34O2. It consists of a biphenyl core substituted with two hexyloxy groups at the 4 and 4’ positions. This compound is known for its liquid crystalline properties and is used in various applications, particularly in the field of materials science.
Mechanism of Action
Target of Action
4,4’-Bis(hexyloxy)biphenyl is a mesogenic diacrylate monomer . Its primary targets are the liquid crystals (LCs) in which it is incorporated . These LCs are responsive to small changes in temperature, shear, electric (or magnetic) fields, and the structure of solid surfaces with which they are in contact .
Mode of Action
The compound interacts with its targets by inducing changes in their physical properties. For instance, it can cause LCs to exhibit smectic phases, where the molecules show a degree of translational order and tend to align themselves in layers . This alignment can be influenced by changes in environmental conditions such as temperature and electric fields .
Biochemical Pathways
It is known that the compound plays a significant role in the formation of polymer dispersed liquid crystal (pdlc) films . These films are used in various optoelectronic devices .
Result of Action
The primary result of the action of 4,4’-Bis(hexyloxy)biphenyl is the formation of PDLC films with fast response times . For instance, a PDLC film cast using 4,4’-Bis(hexyloxy)biphenyl as the monomer had a response time of about 2 ms . The morphology of the polymer network in the PDLC was also influenced by the presence of this compound .
Action Environment
The action of 4,4’-Bis(hexyloxy)biphenyl is influenced by environmental factors such as temperature and electric fields . These factors can affect the alignment of the LCs and, consequently, the optical properties of the PDLC films . Therefore, the compound’s action, efficacy, and stability are highly dependent on the specific conditions of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(hexyloxy)biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4,4’-Dihydroxybiphenyl+2Hexyl BromideK2CO3,DMF4,4’-Bis(hexyloxy)biphenyl+2KBr
Industrial Production Methods
Industrial production methods for 4,4’-Bis(hexyloxy)biphenyl are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to increase yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(hexyloxy)biphenyl can undergo various chemical reactions, including:
Oxidation: The hexyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Substitution: The hexyloxy groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 4,4’-bis(hexyloxy)benzaldehyde or 4,4’-bis(hexyloxy)benzoic acid.
Reduction: Formation of 4,4’-bis(hexyloxy)cyclohexane.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
4,4’-Bis(hexyloxy)biphenyl has several scientific research applications:
Materials Science: Used as a mesogenic compound in the synthesis of liquid crystal polymers and polymer-dispersed liquid crystals (PDLCs) for display technologies.
Organic Electronics: Employed as a building block in the synthesis of organic photovoltaic materials and organic light-emitting diodes (OLEDs).
Chemical Sensors: Utilized in the development of chemical sensors due to its ability to form organized structures and interact with various analytes.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a component in bioactive materials.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(methoxy)biphenyl: Similar structure but with methoxy groups instead of hexyloxy groups.
4,4’-Bis(ethoxy)biphenyl: Similar structure but with ethoxy groups instead of hexyloxy groups.
4,4’-Bis(butyloxy)biphenyl: Similar structure but with butyloxy groups instead of hexyloxy groups.
Uniqueness
4,4’-Bis(hexyloxy)biphenyl is unique due to its longer hexyloxy chains, which enhance its liquid crystalline properties and make it more suitable for applications requiring higher flexibility and better alignment. The longer alkyl chains also improve the compound’s solubility in organic solvents, making it easier to process in industrial applications.
Properties
IUPAC Name |
1-hexoxy-4-(4-hexoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O2/c1-3-5-7-9-19-25-23-15-11-21(12-16-23)22-13-17-24(18-14-22)26-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPALUNJGWGOZQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345415 | |
| Record name | 4,4'-Bis(hexyloxy)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142450-58-6 | |
| Record name | 4,4'-Bis(hexyloxy)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can be inferred about the structure of 4,4'-Bis(hexyloxy)biphenyl from the research and what spectroscopic data might be expected?
A1: The target compound, 3,3'-diacetoxy-4,4'-bis(hexyloxy)biphenyl, provides clues about the structure of this compound. Removing the acetoxy groups at the 3 and 3' positions would yield the desired compound.
Q2: Could the unexpected by-product formation offer insights into potential challenges in synthesizing this compound?
A2: The formation of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone as a by-product [] suggests that the reaction conditions employed in the nickel-modified Ullmann reaction might lead to undesired side reactions. This could indicate a need for optimization in synthesizing this compound, potentially involving adjustments to reaction parameters or exploration of alternative synthetic routes to enhance selectivity and yield.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



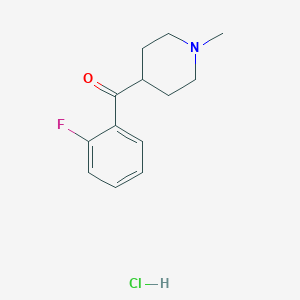
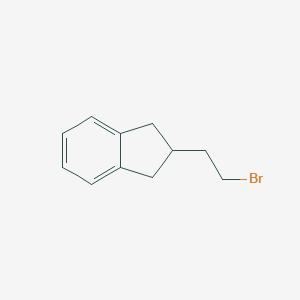
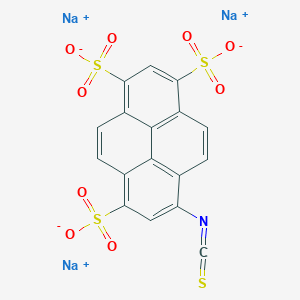
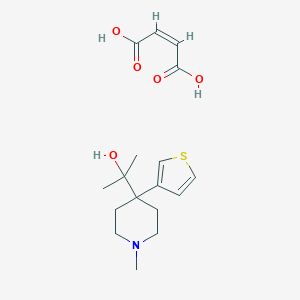
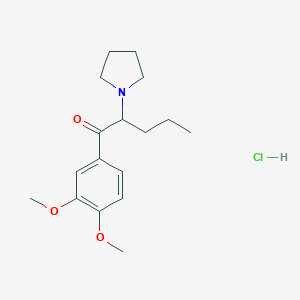
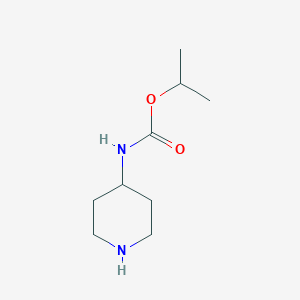
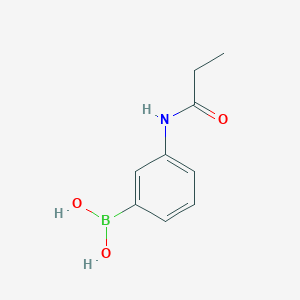

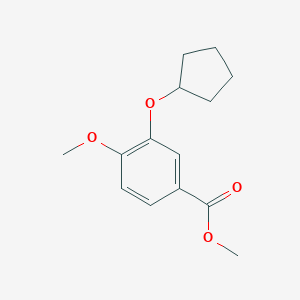
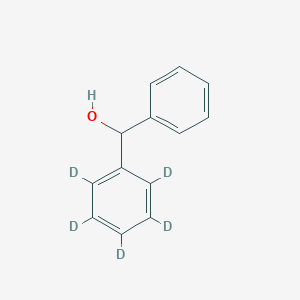

![2-Nitro-3-methyl-9H-pyrido[2,3-b]indole](/img/structure/B121724.png)
